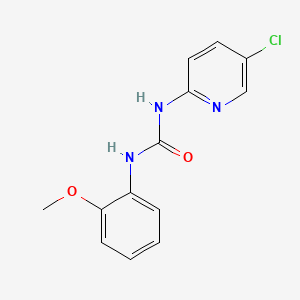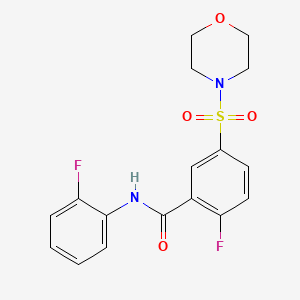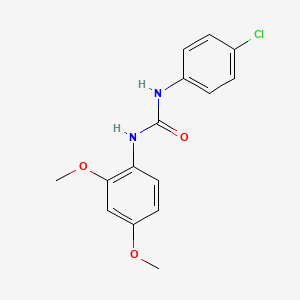![molecular formula C16H18O5 B5886847 ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)
ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as coumarin-3-acetic acid ethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the coumarin family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through various mechanisms. For instance, it has been reported to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. Moreover, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells by regulating various signaling pathways, including PI3K/Akt and MAPK/ERK. Additionally, it has been reported to improve insulin sensitivity and glucose uptake in diabetic animals by activating the AMPK signaling pathway.
Biochemical and Physiological Effects
Ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been reported to have various biochemical and physiological effects. For instance, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, it has been reported to reduce the levels of liver enzymes, such as ALT and AST, and improve liver function. Additionally, it has been shown to improve cognitive function by increasing the levels of acetylcholine and reducing the levels of acetylcholinesterase in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. Moreover, it has been reported to have a wide range of therapeutic effects, making it a potential candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. For instance, its mechanism of action is not fully understood, and more studies are needed to elucidate its therapeutic potential. Additionally, its efficacy and safety in humans have not been fully established.
Direcciones Futuras
There are several future directions for the research on ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One potential area of research is the development of new drugs based on this compound. It has been reported to have a wide range of therapeutic effects, and more studies are needed to determine its efficacy and safety in humans. Another area of research is the elucidation of its mechanism of action. More studies are needed to understand how this compound exerts its therapeutic effects and to identify its molecular targets. Furthermore, more studies are needed to explore the potential of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.
Métodos De Síntesis
Ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using different methods. One of the most common methods is the Knoevenagel condensation reaction between coumarin-3-carboxylic acid and ethyl bromoacetate in the presence of a base. This reaction yields ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate as the final product. Other methods include the reaction of coumarin-3-carboxylic acid with ethyl chloroformate or ethyl acetoacetate.
Aplicaciones Científicas De Investigación
Ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. This compound has also been shown to have a neuroprotective effect and can improve cognitive function. Furthermore, it has been reported to have antioxidant and hepatoprotective activities.
Propiedades
IUPAC Name |
ethyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-11-8-14(17)21-16-10(3)13(7-6-12(11)16)20-9-15(18)19-5-2/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNQZXXJYCHYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)

![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)



![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)

![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)

![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)

